molecular formula C15H14BrFN2O B6446275 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2549055-31-2

4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No. B6446275
CAS RN: 2549055-31-2
M. Wt: 337.19 g/mol
InChI Key: OUYOSXLMBMJBTD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom), and phenyl groups (aromatic rings of six carbon atoms), which are substituted with bromine and fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the bromine and fluorine substituents, and the coupling of the different components of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and azetidine rings, as well as the bromine and fluorine substituents. The exact spatial arrangement of these groups would depend on the specific synthetic steps used to create the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the halogen substituents. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The azetidine ring is less stable and can undergo ring-opening reactions. The bromine and fluorine atoms are also potential sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen in the pyridine ring and the halogen substituents could influence its polarity, solubility, and boiling and melting points .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Standard safety precautions for handling organic compounds, particularly those with halogen substituents, should be followed .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine if the compound has any therapeutic potential .

properties

IUPAC Name

4-[1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c16-12-2-1-11(15(17)7-12)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYOSXLMBMJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Br)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

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